N-(4-{[5-(4-Nitrophenyl)-1,3,5-triazinan-2-ylidene]sulfamoyl}phenyl)acetamide
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Overview
Description
N-(4-{[5-(4-Nitrophenyl)-1,3,5-triazinan-2-ylidene]sulfamoyl}phenyl)acetamide is a complex organic compound that belongs to the class of sulfonamides It is characterized by the presence of a nitrophenyl group, a triazinan ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[5-(4-Nitrophenyl)-1,3,5-triazinan-2-ylidene]sulfamoyl}phenyl)acetamide typically involves multiple steps. One common method includes the reaction of 4-nitroaniline with cyanuric chloride to form an intermediate, which is then reacted with sulfanilamide. The final step involves the acetylation of the resulting compound to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[5-(4-Nitrophenyl)-1,3,5-triazinan-2-ylidene]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-(4-{[5-(4-Nitrophenyl)-1,3,5-triazinan-2-ylidene]sulfamoyl}phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism of action of N-(4-{[5-(4-Nitrophenyl)-1,3,5-triazinan-2-ylidene]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects are believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the biosynthesis of prostaglandins . The compound may also interact with other enzymes and receptors, modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[5-(4-Bromophenyl)-1,3,5-triazinan-2-ylidene]sulfamoyl}phenyl)acetamide
- N-(4-{[5-(4-Chlorophenyl)-1,3,5-triazinan-2-ylidene]sulfamoyl}phenyl)acetamide
Uniqueness
N-(4-{[5-(4-Nitrophenyl)-1,3,5-triazinan-2-ylidene]sulfamoyl}phenyl)acetamide is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[4-[[3-(4-nitrophenyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O5S/c1-12(24)20-13-2-8-16(9-3-13)29(27,28)21-17-18-10-22(11-19-17)14-4-6-15(7-5-14)23(25)26/h2-9H,10-11H2,1H3,(H,20,24)(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKGSRJUIWHFIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NCN(CN2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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